4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
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Overview
Description
4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with chloro, chlorophenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.
Addition of the Pyridinyl Group: The pyridinyl group can be added via a cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridinyl halide and a palladium catalyst.
Chlorination: The final chlorination step can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridinyl and chlorophenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents such as lithium aluminum hydride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is investigated for its potential as a pharmaceutical agent. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- 4-Chloro-6-(4-chlorophenyl)-2-(5-pyridinyl)-5-pyrimidinecarbonitrile
Uniqueness
Compared to its analogs, 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile may exhibit unique biological activities due to the specific positioning of the pyridinyl group. This positional difference can influence the compound’s binding affinity and selectivity towards biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4/c17-12-5-3-10(4-6-12)14-13(8-19)15(18)22-16(21-14)11-2-1-7-20-9-11/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWBORVPDMRUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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